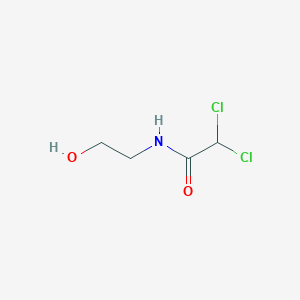

2,2-dichloro-N-(2-hydroxyethyl)acetamide

Description

Historical Context of Dichloroacetamide Chemistry

The history of dichloroacetamide chemistry is intrinsically linked to the development of antibiotics. A pivotal moment was the discovery and subsequent synthesis of Chloramphenicol, a broad-spectrum antibiotic first isolated in 1947 from Streptomyces venezuelae. chemicalbook.commdpi.com The chemical structure of Chloramphenicol, D-threo-2,2-dichloro-N-[β-hydroxy-α-(hydroxymethyl)]-n-nitrophenylacetamide, features the characteristic dichloroacetyl tail. mdpi.com The successful synthesis of Chloramphenicol in 1949 spurred further investigation into dichloroacetamide and its derivatives, laying the groundwork for future research in this area. wikipedia.org

Another significant compound in this family is Diloxanide furoate, first synthesized in 1956. uq.edu.au It is a carboxylic ester that is formally the result of the condensation of the carboxy group of furan-2-carboxylic acid with the hydroxy group of 2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide. nih.gov

Significance of the Acetamide (B32628) Moiety in Organic Synthesis and Biological Systems

The acetamide group (CH₃CONH₂) is a fundamental functional group in organic chemistry, serving as a crucial building block in the synthesis of a wide array of compounds. patsnap.comallen.in Its polarity and ability to form hydrogen bonds influence the solubility and reactivity of molecules. patsnap.compatsnap.com In organic synthesis, acetamide is utilized as a reactant, particularly in the formation of oxazole (B20620) derivatives, and as a solvent and plasticizer. patsnap.comwisdomlib.orgwikipedia.org

From a biological perspective, the amide bond is the cornerstone of peptides and proteins. wikipedia.org The acetamide moiety itself is found in various biologically active molecules and has been explored for its potential in medicinal chemistry. patsnap.com Derivatives of acetamide have been investigated for a range of pharmacological activities, including analgesic, antipyretic, anti-cancer, and antimicrobial properties. nih.govnih.gov

Overview of Halogenated Acetamides in Research

Halogenated acetamides, which include compounds with one or more halogen atoms, are a significant area of research due to their diverse applications and unique chemical properties. The introduction of halogens can profoundly alter the electronic and steric properties of the acetamide molecule, leading to enhanced reactivity and biological activity. acs.org

In medicinal chemistry, halogenated compounds are prevalent, with a significant number of new drugs approved by the FDA containing halogens. nih.gov Dihaloacetamides, including dichloroacetamide, have been systematically investigated for their reactivity and potential as targeted covalent inhibitors in cancer therapy. acs.org In agriculture, chloroacetamide herbicides have been a major class of chemicals used for weed control. cambridge.org Research has also focused on the environmental fate and potential toxicity of halogenated acetamides as disinfection byproducts in drinking water. nih.gov

Scope and Research Rationale for 2,2-Dichloro-N-(2-hydroxyethyl)acetamide and Analogs

The compound this compound and its analogs are subjects of research due to the combination of the reactive dichloroacetamide group and the functional hydroxyethyl (B10761427) side chain. This structure provides opportunities for further chemical modification and exploration of its biological potential. Research into analogs, such as 2,2-dichloro-N-(2-hydroxyethyl)-N-veratrylacetamide, has suggested potential insecticidal, antimicrobial, and cytotoxic effects. ontosight.ai The study of these compounds contributes to the broader understanding of structure-activity relationships within the dichloroacetamide class and may lead to the development of new molecules with specific applications in various scientific fields.

Data on Related Dichloroacetamide Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| This compound | 6419-44-9 | C4H7Cl2NO2 | Chemical Synthesis |

| 2,2-dichloro-N-(2-hydroxyethyl)-N-(4-hydroxyphenyl)acetamide | 3613-83-0 | C10H11Cl2NO3 | Chemical Synthesis |

| 2,2-dichloro-N-(2-hydroxyethyl)-N-veratrylacetamide | Not Available | C13H17Cl2NO4 | Potential Biological Activities |

| Diloxanide furoate | 3736-81-0 | C14H11Cl2NO4 | Antiamoebic Agent |

| Chloramphenicol | 56-75-7 | C11H12Cl2N2O5 | Antibiotic |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2NO2/c5-3(6)4(9)7-1-2-8/h3,8H,1-2H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWGZDGPDBDTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80411635 | |

| Record name | 2,2-dichloro-N-(2-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80411635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6419-44-9 | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dichloro-N-(2-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80411635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DICHLORO-N-(2-HYDROXY-ETHYL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Dichloroacetamide Derivatives

Established Synthetic Routes for 2,2-dichloro-N-(2-hydroxyethyl)acetamide

The most common and direct methods for synthesizing this compound rely on fundamental organic reactions, primarily acylation and condensation.

Acylation of amines with acyl chlorides is a cornerstone of amide synthesis. tandfonline.comchemguide.co.uk In this context, the primary method for synthesizing this compound is the N-acylation of ethanolamine (B43304) with dichloroacetyl chloride. Ethanolamine possesses two nucleophilic sites: the nitrogen of the primary amine and the oxygen of the primary alcohol. The amine group is significantly more nucleophilic than the hydroxyl group, leading to a selective reaction at the nitrogen center to form the desired amide bond. researchgate.net

The reaction mechanism is a nucleophilic addition-elimination process. chemguide.co.uk The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbonyl carbon of dichloroacetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton from the nitrogen to form the stable amide product and hydrochloric acid (HCl) as a byproduct. chemguide.co.uk

The reaction between dichloroacetyl chloride and ethanolamine is fundamentally a condensation reaction, where two smaller molecules join to form a larger one with the concurrent elimination of a small molecule, in this case, HCl. Chinese patent CN102746288A describes a process where N-chloro acetylamino ethanol (B145695) is synthesized from monoethanolamine and chloroacetyl chloride. google.com While this involves a monochloro- derivative, the principle is directly applicable to the dichloro- analog. The patent highlights that because ethanolamine contains both amino and hydroxyl active groups, achieving high selectivity can be challenging. google.com The process involves the formation of an amide linkage, yielding the target compound, this compound.

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions, such as O-acylation or the formation of other impurities. tandfonline.comgoogle.com Key parameters for optimization include the choice of solvent, the use of a base to neutralize the HCl byproduct, and temperature control.

A non-protic solvent, such as dichloromethane (B109758) (DCM), is often preferred to avoid unwanted reactions with the highly reactive dichloroacetyl chloride. google.comsciencemadness.org The neutralization of the generated HCl is crucial, as its accumulation can protonate the starting ethanolamine, rendering it non-nucleophilic and halting the reaction. A tertiary amine base, like triethylamine (B128534) or pyridine (B92270), is commonly added to the reaction mixture to act as an HCl scavenger, forming a hydrochloride salt that can be easily removed. google.comsciencemadness.org Alternatively, an inorganic base like potassium carbonate can be used. google.com

Reactions are typically conducted at low temperatures (e.g., 0-10°C) during the addition of the acyl chloride to control the exothermic nature of the reaction and enhance selectivity. sciencemadness.org

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | Inert, non-protic solvent that does not react with acyl chloride. | google.comsciencemadness.org |

| Base (HCl Scavenger) | Triethylamine, Pyridine, Potassium Carbonate | Neutralizes HCl byproduct, preventing protonation of the amine reactant. | google.com |

| Temperature | 0-10°C (during addition), then Room Temperature | Controls exothermic reaction, improves selectivity, and allows the reaction to proceed to completion. | sciencemadness.org |

Novel Synthetic Approaches and Methodological Advancements

Beyond established routes, research into novel synthetic methods continues to expand the toolkit for creating complex dichloroacetamide derivatives. These advanced strategies offer pathways to new analogs and can provide greater control over the molecular architecture.

C-amidoalkylation is a powerful method for forming carbon-carbon bonds by introducing an amidoalkyl group to a nucleophilic carbon, such as in aromatic compounds. arkat-usa.orgresearchgate.net While not a direct synthesis of this compound, this strategy utilizes related chloroacetamide derivatives to build more complex molecules. researchgate.net

Research has demonstrated the C-amidoalkylation of various aromatic compounds using N-(2,2,2-trichloro-1-hydroxyethyl)amides, which are readily synthesized from chloral (B1216628) and amides. arkat-usa.orgresearchgate.net In this reaction, the N-(hydroxyethyl)amide acts as an electrophile precursor. In the presence of a strong acid like concentrated sulfuric acid, it generates a reactive N-acyliminium ion. This ion is then attacked by an electron-rich aromatic ring (such as toluene (B28343), anisole, or naphthalene) to form a new C-C bond, yielding an N-(1-aryl-2,2,2-trichloroethyl)acetamide derivative. arkat-usa.orgresearchgate.net The highest yields have been achieved using a mixture of H₂SO₄ and P₄O₁₀. researchgate.net

This methodology provides a convenient route to novel, biologically promising compounds and versatile reagents for heterocyclic chemistry. arkat-usa.org

| Aromatic Substrate (Ar) | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene (4-MeC₆H₄) | 2a | 2.5 | 88 |

| Benzene (B151609) (Ph) | 2b | 3 | 87 |

| Phenol (4-HOC₆H₄) | 2c | 2.5 | 85 |

| Anisole (4-MeOC₆H₄) | 2d | 2.5 | 86 |

| Naphthalene (1-naphthyl) | 2e | 3 | 80 |

The synthesis of specific stereoisomers (enantiomers or diastereomers) of dichloroacetamide analogs is of great interest, as biological activity is often dependent on the precise three-dimensional arrangement of a molecule. Stereoselective synthesis aims to produce a single desired stereoisomer preferentially over others. egrassbcollege.ac.in

Several strategies can be employed to achieve stereoselectivity in the synthesis of chiral dichloroacetamide derivatives:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars. ethz.ch For example, a chiral ethanolamine derivative could be used to introduce a stereocenter into the final product.

Chiral Auxiliaries: A chiral auxiliary is a temporary, enantiopure group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the new stereocenter is created, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: This method employs a chiral catalyst to control the stereochemistry of the reaction. The catalyst, used in substoichiometric amounts, creates a chiral environment that favors the formation of one enantiomer over the other. ethz.chmdpi.com Chiral rhodium catalysts, for instance, have been used in stereoselective cyclopropanation reactions. mdpi.com

A study on the synthesis of morphan derivatives from N-(α-methylbenzyl)trichloroacetamides demonstrated a process involving "memory of chirality," where a reaction proceeds with a complete inversion of stereochemistry at a benzylic center, showcasing an advanced method for controlling stereochemical outcomes in related systems. ub.edu These principles can be applied to design synthetic routes for chiral analogs of this compound.

Green Chemistry Approaches in Dichloroacetamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of acetamide (B32628) derivatives to mitigate environmental impact by reducing waste, minimizing energy consumption, and using non-toxic reagents and solvents. nih.govrsc.org While specific green synthesis protocols for this compound are not extensively detailed in the reviewed literature, broader eco-friendly strategies for synthesizing related amide compounds are highly relevant. These methods focus on improving reaction efficiency and sustainability. nih.gov

Key green chemistry approaches applicable to dichloroacetamide synthesis include:

Microwave-Assisted Synthesis : This technique can significantly shorten reaction times, increase product yields, and enhance selectivity. nih.gov Microwave irradiation has been successfully used in solvent-free Knoevenagel condensation reactions to produce α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, a method that is both cost-effective and easily accessible. nih.gov

Solvent-Free Reactions : Conducting reactions without a solvent addresses concerns related to the toxicity, flammability, and environmental impact of traditional organic solvents. nih.gov

Use of Benign Solvents : When a solvent is necessary, the use of environmentally friendly options, such as deep eutectic solvents (DES), is a sustainable alternative. rsc.org A green protocol for synthesizing thioamides utilizes a choline (B1196258) chloride–urea-based DES, which is biodegradable and can be recycled multiple times without a significant loss of activity. rsc.org

Catalyst-Based Approaches : The use of non-toxic and reusable catalysts, such as natural catalysts, clays, or silica (B1680970) gel, can facilitate reactions under milder conditions, aligning with green chemistry principles. nih.gov

These strategies represent a shift towards more sustainable and environmentally conscious manufacturing of dichloroacetamide derivatives.

Mechanistic Investigations of Synthetic Reactions

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing conditions and controlling product formation. This is particularly true in the synthesis of complex molecules like dichloroacetamide derivatives, where unexpected outcomes can occur.

Study of Unexpected Product Formations (e.g., during β-lactam synthesis)

In the pursuit of synthesizing 3,3-dichloro-β-lactam building blocks via the Staudinger [2+2] cycloaddition, researchers have observed the serendipitous formation of an unexpected class of compounds: 2,2-dichloro-N-(chloromethyl)acetamides. scilit.comresearchgate.net This outcome occurred during the reaction of 2,2-dichloroacetyl chloride with specific imines derived from glyceraldehyde. scilit.comresearchgate.net

The reaction was expected to yield the desired β-lactam ring structure. However, with glyceraldehyde-derived imines bearing aromatic N-substituents, the formation of 2,2-dichloro-N-(chloromethyl)acetamides was observed, both in the presence and absence of a base. researchgate.net In contrast, the use of aliphatic imines led to complex reaction mixtures, highlighting the importance of a stabilizing aromatic group on the nitrogen atom for this unexpected pathway. scilit.com

Table 1: Reaction Outcomes in Attempted Staudinger β-Lactam Synthesis

| Reactants | Expected Product | Observed Product | Key Finding |

|---|---|---|---|

| 2,2-Dichloroacetyl chloride + Glyceraldehyde-derived imines (with aromatic N-substituents) | 3,3-Dichloro-β-lactam | 2,2-Dichloro-N-(chloromethyl)acetamide | Unexpected product formation is favored. scilit.comresearchgate.net |

The molecular structure of the unexpected N-(chloromethyl)acetamide products was confirmed through NMR analysis and, for a 4-methoxyphenyl (B3050149) derivative, by X-ray crystallography. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

To understand why the unexpected N-(chloromethyl)acetamide was formed instead of the β-lactam, detailed mechanistic investigations were carried out using both experimental methods and computational Density Functional Theory (DFT) calculations. scilit.comresearchgate.net These studies provided insight into the thermodynamics and kinetics governing the competing reaction pathways.

The DFT results revealed that the reaction outcome is controlled by a delicate balance between different equilibria and the intrinsic energy barriers of the competing routes. scilit.com The calculations of Gibbs free energy profiles for the β-lactam formation versus the (chloromethyl)amide formation showed that the nature of the substituents on the imine can significantly alter these energy landscapes. researchgate.net This theoretical analysis demonstrated that under certain conditions, the pathway leading to the 2,2-dichloro-N-(chloromethyl)acetamide is thermodynamically and/or kinetically favored over the Staudinger cycloaddition. scilit.com

Role of Catalysts and Solvent Systems in Synthesis

The choice of solvent and the presence of catalysts or bases can profoundly influence the course of a chemical reaction. In the mechanistic study of the unexpected formation of 2,2-dichloro-N-(chloromethyl)acetamides, the solvent system was a key variable. researchgate.net

DFT calculations were performed to model the reaction in different solvents, such as toluene and dichloromethane (DCM). researchgate.net These computational studies indicated that the solvent environment affects the governing equilibria and the barrier heights for the different reaction pathways, thereby influencing the final product distribution. scilit.com The serendipitous formation of the N-(chloromethyl)acetamides was observed to occur even without a base, which is typically used in Staudinger reactions to neutralize the generated HCl. researchgate.net This suggests a reaction mechanism that can proceed through a non-traditional pathway where the base is not essential for the key bond-forming steps.

Derivatization Strategies and Analogue Synthesis

Derivatization of a core chemical structure is a common strategy in medicinal chemistry to develop analogues with modified properties. Introducing heterocyclic rings is a particularly valuable approach due to the diverse biological activities associated with these moieties.

Introduction of Heterocyclic Moieties

A "cost-effective" synthetic approach has been developed to create novel hybrid molecules that incorporate a dichloroacetamide group with biologically active heterocyclic systems, specifically 1,3,4-thiadiazole (B1197879) and pyrazoline rings. mdpi.com This strategy utilizes a pharmacophore hybridization approach, combining different structural motifs known for their biological relevance. mdpi.com

The synthesis of 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide demonstrates this strategy. mdpi.com The key steps are outlined below:

Alkylation : The process begins with 5-amino-1,3,4-thiadiazole-2-thiol. Its sulfur atom is first alkylated using 2-chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone. This step introduces the pyrazoline moiety. mdpi.com

Acylation : The exocyclic amino group of the resulting thiadiazole intermediate is then acylated. This is achieved by reacting it with dichloroacetyl chloride in dry dioxane with triethylamine, leading to the final target compound with a high yield of 90%. mdpi.com

The structure of this complex hybrid molecule was unequivocally confirmed by 1H, 13C, and 2D NMR spectroscopy, as well as LC-MS analysis. mdpi.com

Table 2: Key Reagents in the Synthesis of a Heterocyclic Dichloroacetamide Derivative

| Step | Starting Material | Reagent | Moiety Introduced |

|---|---|---|---|

| Alkylation | 5-Amino-1,3,4-thiadiazole-2-thiol | 2-Chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone | Pyrazoline |

This synthetic methodology provides a versatile platform for creating a library of complex dichloroacetamide derivatives bearing various heterocyclic systems.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The synthesis of urea and thiourea derivatives from dichloroacetamides typically involves the generation of a reactive intermediate, such as an isocyanate or isothiocyanate, which then reacts with a nucleophile like an amine.

A primary method for synthesizing urea derivatives involves the reaction of amines with isocyanates. wikipedia.org These isocyanate intermediates can be generated from primary amides through a Hofmann rearrangement. Another common approach utilizes phosgene (B1210022) or its safer equivalents like N,N'-Carbonyldiimidazole (CDI). nih.gov The reaction of an amine with phosgene or triphosgene, often in the presence of a base, yields an isocyanate which can then react with a second amine to form an unsymmetrical urea derivative. nih.gov

Similarly, thiourea derivatives are often synthesized through an isothiocyanate intermediate. mdpi.com A general method involves the condensation of an acid chloride with a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) thiocyanate) to produce an acyl isothiocyanate. mdpi.comresearchgate.net This intermediate subsequently undergoes a nucleophilic addition reaction with a primary or secondary amine to yield the N-acyl thiourea product. mdpi.com The use of a phase-transfer catalyst can improve the yield of this reaction. mdpi.com

Isothiocyanates themselves can be prepared from primary amines through various methods, including reactions with carbon disulfide or phenyl chlorothionoformate. organic-chemistry.orgorganic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern and the reactivity of the starting materials. nih.gov

The following table summarizes reaction conditions for the synthesis of N-acyl thiourea derivatives from an acid chloride precursor.

Table 1: Synthesis of N-acyl Thiourea Derivatives

| Entry | Reactant 1 | Reactant 2 | Amine | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acid Chloride | Ammonium Thiocyanate | Heterocyclic Amine | Anhydrous Acetone | None | 41 |

| 2 | Acid Chloride | Ammonium Thiocyanate | Heterocyclic Amine | Anhydrous Acetone | TBAB | 76 |

Data derived from a study on N-acyl thiourea synthesis, demonstrating the improvement in yield with a phase-transfer catalyst. mdpi.com

Preparation of Chloroacetamide Conjugates

The preparation of chloroacetamide conjugates leverages the reactivity of the chloroacetyl group as an electrophile, enabling it to form covalent bonds with various nucleophiles. This functionality is particularly useful for creating conjugates with biomolecules or other chemical entities.

The chloroacetamide moiety can react with thiol groups (e.g., from cysteine residues in proteins), amino groups, and hydroxyl groups under appropriate conditions. The reaction with thiols to form a stable thioether linkage is a common strategy in bioconjugation.

For instance, N-(benzothiazol-2-yl)-N'-(aryl)thioureas can be cyclized by treatment with chloroacetamide in acetonitrile (B52724) to form 2-(N-thiazolidin-2-ene-4-one)-aminobenzothiazoles. nih.gov This demonstrates the ability of the chloroacetamide to participate in cyclization reactions to form heterocyclic conjugates.

The synthesis of such conjugates often involves straightforward nucleophilic substitution reactions. The specific conditions, such as solvent, temperature, and pH, are optimized based on the nature of the substrate and the chloroacetamide derivative.

Synthesis of Bioisosteric Analogs

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a compound's properties by replacing a functional group with another that has similar physical or chemical characteristics. For dichloroacetamides, bioisosteric analogs can be synthesized by replacing the amide group with other functionalities.

One common bioisosteric replacement for an amide is a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole (B1194373) ring. The synthesis of these heterocycles can be achieved through various multi-step reaction sequences. For example, a carboxylic acid (which could be derived from the hydrolysis of a dichloroacetamide) can be converted to an acyl chloride, which then reacts with a hydroxylamine (B1172632) to form a hydroxamic acid. The hydroxamic acid can then undergo cyclization with an appropriate reagent to form the oxadiazole ring.

Another potential bioisostere for the amide group is a tetrazole ring. The synthesis of tetrazoles can be accomplished from nitriles, which can be formed from primary amides by dehydration. The nitrile then undergoes a [3+2] cycloaddition reaction with an azide (B81097) (e.g., sodium azide) to form the tetrazole ring.

The synthesis of these bioisosteric analogs often requires bespoke multi-step pathways tailored to the specific target molecule. The choice of the bioisosteric replacement and the synthetic route depends on the desired physicochemical properties and the biological target of the final compound.

Structural Elucidation and Spectroscopic Analysis of Dichloroacetamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), within a molecule.

¹H NMR Spectral Interpretation and Proton Environments

The ¹H NMR spectrum of 2,2-dichloro-N-(2-hydroxyethyl)acetamide is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the structure, Cl₂CH-C(=O)NH-CH₂CH₂-OH, we can predict the chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for each proton.

The proton environments are as follows:

-OH : The hydroxyl proton.

-NH- : The amide proton.

-CH₂-OH : The two protons of the methylene (B1212753) group adjacent to the hydroxyl group.

-NH-CH₂- : The two protons of the methylene group adjacent to the amide nitrogen.

Cl₂CH- : The single proton on the dichloromethyl group.

The predicted ¹H NMR spectral data is summarized in the interactive table below. These predictions are based on typical chemical shifts for similar functional groups and the influence of adjacent electron-withdrawing groups.

Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH | Broad singlet | 1H | |

| -NH- | Triplet | 1H | |

| -CH₂-OH | Triplet | 2H | |

| -NH-CH₂- | Quartet | 2H | |

| Cl₂CH- | Singlet | 1H |

The chemical shift of the dichloromethyl proton is expected to be significantly downfield due to the strong deshielding effect of the two chlorine atoms. The methylene protons adjacent to the nitrogen and oxygen atoms will appear as triplets due to coupling with the neighboring methylene group and, in the case of the -NH-CH₂- protons, also with the amide proton. The amide and hydroxyl protons often appear as broad signals and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the carbonyl carbon, the dichloromethyl carbon, and the two methylene carbons of the hydroxyethyl (B10761427) group.

The predicted chemical shifts for the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

C=O : The carbonyl carbon, typically found in the range of 160-180 ppm.

Cl₂CH- : The dichloromethyl carbon, shifted downfield due to the two chlorine atoms.

-NH-CH₂- : The methylene carbon adjacent to the amide nitrogen.

-CH₂-OH : The methylene carbon adjacent to the hydroxyl group.

Below is an interactive table summarizing the predicted ¹³C NMR data.

Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| Cl₂CH- | 65 - 75 |

| -NH-CH₂- | 40 - 50 |

| -CH₂-OH | 60 - 70 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformation and Connectivity

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of the molecule. A COSY spectrum would show correlations between the protons of the adjacent methylene groups (-NH-CH₂-CH₂-OH), confirming their coupling. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons and thus the preferred conformation of the molecule in solution. For instance, NOE correlations could be observed between the amide proton and the protons of the adjacent methylene group. The rotational barrier around the amide C-N bond, a common feature in amides, could also be investigated using variable temperature NMR studies, which might reveal the presence of different conformers.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (e.g., Amide I, II, C-Cl, O-H)

The IR and Raman spectra of this compound are expected to show characteristic bands for its functional groups.

O-H Stretch : A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding.

N-H Stretch : The amide N-H stretching vibration is expected to appear in the region of 3300-3500 cm⁻¹. Its position and shape can be influenced by hydrogen bonding.

C-H Stretch : The C-H stretching vibrations of the methylene groups and the dichloromethyl group would appear in the 2850-3000 cm⁻¹ region.

Amide I Band : This is a strong band, primarily due to the C=O stretching vibration, and is expected in the range of 1630-1680 cm⁻¹. Its position is sensitive to the molecular environment and hydrogen bonding.

Amide II Band : This band arises from a combination of N-H bending and C-N stretching vibrations and is typically found between 1510 and 1570 cm⁻¹.

C-Cl Stretch : The stretching vibrations of the carbon-chlorine bonds are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

The following interactive table summarizes the expected characteristic vibrational frequencies.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| O-H | Stretch | 3200 - 3600 | Strong, Broad |

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H | Stretch | 2850 - 3000 | Medium |

| C=O | Amide I Stretch | 1630 - 1680 | Strong |

| N-H Bend / C-N Stretch | Amide II | 1510 - 1570 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The presence of both a hydroxyl (-OH) and a secondary amide (-NH-) group in this compound makes it capable of participating in extensive intermolecular hydrogen bonding. The broadness of the O-H and N-H stretching bands in the IR spectrum is a direct indication of such interactions.

The positions of the Amide I and Amide II bands are also sensitive to hydrogen bonding. In the solid state or in concentrated solutions, the C=O group can act as a hydrogen bond acceptor, leading to a shift of the Amide I band to lower wavenumbers compared to the gas phase or in a non-polar solvent. Similarly, the N-H group can act as a hydrogen bond donor, affecting the N-H stretching and bending vibrations. These interactions play a significant role in determining the solid-state packing and the solution-phase conformation of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of this compound through the analysis of its fragmentation patterns.

Molecular Weight Determination and Elemental Composition

The nominal molecular weight of this compound is 172.01 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a more precise measurement of the compound's mass, which allows for the determination of its elemental formula, C4H7Cl2NO2. This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Molecular Weight and Elemental Composition Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C4H7Cl2NO2 |

| Nominal Mass | 172 g/mol |

| Monoisotopic Mass | 170.9854 g/mol |

Fragmentation Pattern Analysis for Structural Confirmation

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal and Molecular Structure

While a specific crystal structure determination for this compound has not been reported in the surveyed literature, analysis of related N-substituted acetamide (B32628) derivatives provides insights into the expected molecular geometry. nih.gov The structure would feature a central acetamide core with the dichloro-substituted carbon and the N-substituted hydroxyethyl group. The precise bond lengths and angles would be influenced by the electronic effects of the chlorine atoms and the potential for intramolecular hydrogen bonding between the hydroxyl group and the amide oxygen or nitrogen.

Investigation of Crystal Packing and Polymorphism

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For this compound, the presence of both a hydrogen bond donor (the hydroxyl group and the N-H group of the amide) and acceptors (the carbonyl oxygen and the hydroxyl oxygen) suggests that hydrogen bonding would play a significant role in the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can significantly impact physical properties. Studies on other carboxamide compounds have revealed the existence of multiple polymorphic structures, often stabilized by different hydrogen bonding networks. rsc.org A thorough investigation of the crystallization conditions of this compound would be necessary to explore its potential for polymorphism.

Conformational Analysis in the Solid State

The conformation of the this compound molecule in the solid state would be determined by a combination of intramolecular and intermolecular forces. The flexibility of the N-(2-hydroxyethyl) side chain allows for various possible conformations. The specific torsion angles around the C-C and C-N bonds of this side chain would be influenced by the need to minimize steric hindrance and maximize favorable intermolecular interactions, particularly hydrogen bonding, within the crystal lattice. Conformational analysis of similar flexible molecules has shown that the solid-state conformation can be one of many low-energy structures accessible to the molecule in solution. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic structure of molecules containing chromophores. In the case of this compound and related dichloroacetamide compounds, UV-Vis spectroscopy provides insights into their electronic absorption characteristics and the potential for tautomerism in solution.

The primary chromophore in this compound is the amide group (-C(=O)N-). The electronic absorption spectrum of simple amides is typically characterized by two main absorption bands in the ultraviolet region. These arise from the promotion of electrons from non-bonding (n) and pi (π) molecular orbitals to an antibonding pi (π*) molecular orbital.

The more intense of these transitions is the π → π* transition, which is generally observed at shorter wavelengths, typically below 200 nm for simple, unconjugated amides. This transition involves the excitation of an electron from the π bonding orbital, which is formed by the overlap of the p-orbitals of the carbonyl carbon and oxygen atoms and the nitrogen atom, to the corresponding π* antibonding orbital. The high energy required for this transition results in a high molar absorptivity (ε).

The second, less intense absorption band corresponds to the n → π* transition. This transition involves the promotion of an electron from a non-bonding orbital, primarily localized on the oxygen atom of the carbonyl group, to the π* antibonding orbital. The n → π* transition is "forbidden" by selection rules, resulting in a significantly lower molar absorptivity compared to the π → π* transition. For simple amides, this band is typically observed in the region of 210-230 nm.

The presence of the two chlorine atoms on the α-carbon in this compound can influence the electronic transitions of the amide chromophore. The electron-withdrawing nature of the chlorine atoms can cause a slight blue shift (hypsochromic shift) of the n → π* transition, moving it to a shorter wavelength. This is because the inductive effect of the chlorine atoms lowers the energy of the non-bonding orbital on the carbonyl oxygen, thus increasing the energy gap for the transition.

The solvent environment also plays a crucial role in the position and intensity of these absorption bands. In polar solvents, the n → π* transition typically undergoes a hypsochromic shift. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent molecules, which increases the energy required for the transition. Conversely, the π → π* transition often experiences a bathochromic (red) shift in polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state.

| Transition | Typical Wavelength Range (nm) for Simple Amides | Expected Influence of Dichloroacetyl Group | Expected Influence of Polar Solvents | Relative Intensity |

| π → π | < 200 | Minor shift | Bathochromic (Red) Shift | High (Strong) |

| n → π | 210 - 230 | Hypsochromic (Blue) Shift | Hypsochromic (Blue) Shift | Low (Weak) |

This table is generated based on established principles of UV-Vis spectroscopy of the amide functional group.

Amides can theoretically exist in equilibrium with their tautomeric imidol form through a process known as amide-imidol tautomerism. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond (C=N).

UV-Vis spectroscopy can be a useful tool for studying such tautomeric equilibria in solution, as the electronic structure, and therefore the chromophore, of the imidol tautomer is significantly different from that of the amide form. The imidol form contains a C=N double bond, which would be expected to have its own characteristic π → π* and n → π* transitions at different wavelengths compared to the amide.

However, for simple amides like this compound, the amide form is overwhelmingly more stable than the imidol form in most solvents. The equilibrium lies heavily towards the amide tautomer, and consequently, the concentration of the imidol form is typically too low to be detected by conventional UV-Vis spectroscopy. imist.ma Studies on similar amide compounds have often been unable to capture distinct absorption bands responsible for the imidol tautomer in their experimental UV-Vis spectra. imist.ma

Theoretical studies using methods like Density Functional Theory (DFT) can be employed to calculate the relative stabilities of the amide and imidol tautomers and to predict their theoretical UV-Vis spectra. imist.ma For related hydroxy-N-arylacetamides, DFT calculations have shown the amide form to be significantly more stable than the imidol form. imist.ma

The investigation of tautomerism in this compound using UV-Vis spectroscopy would likely be challenging due to the expected low population of the imidol tautomer. The table below outlines the theoretical basis for using UV-Vis to study this phenomenon.

| Tautomeric Form | Primary Chromophore | Expected Absorption Characteristics | Notes |

| Amide | -C(=O)N- | Strong π → π* (<200 nm), Weak n → π* (~210-230 nm) | Predominant and thermodynamically more stable form. |

| Imidol | -C(OH)=N- | π → π* and n → π* of the C=N bond, at different λmax | Expected to be present in very low concentrations, making experimental detection difficult. |

This table is based on the theoretical principles of amide-imidol tautomerism and UV-Vis spectroscopy.

Changes in the solvent could potentially shift the tautomeric equilibrium. For instance, solvents that can preferentially stabilize the imidol form through specific interactions like hydrogen bonding might slightly increase its population. However, even with such solvent effects, the amide form is expected to remain the dominant species for this type of compound.

Investigations into Biological Activities and Mechanisms of Action Non Clinical Focus

Structure-Activity Relationship (SAR) Elucidation

The biological impact of dichloroacetamide derivatives is highly dependent on their molecular structure. The core 2,2-dichloroacetamide (B146582) moiety is a crucial component, but modifications to the N-substituent dramatically influence the compound's activity.

Systematic studies on N-substituted dichloroacetamides have revealed critical insights into their anticancer potential. Research has shown that N-aryl dichloroacetamides, particularly those with substitutions on the phenyl ring, exhibit significantly higher anti-cancer activity than the parent compound, sodium dichloroacetate (B87207) (DCA). nih.gov This suggests that the introduction of an aromatic group on the nitrogen atom is a key strategy for enhancing potency.

Further exploration into substituted N-phenyl-2,2-dichloroacetamides has demonstrated that the position and nature of the substituents are critical. For instance, 3,5-disubstituted N-phenyl analogs show satisfactory potency. nih.gov In contrast, preliminary data indicates that dichloroarylacetamides generally possess more promising antitumor activity compared to N-alkyl amides, suggesting the aromatic nature of the substituent is key. pharmj.org.ua The transformation of dichloroacetamides, for example through dechlorination to monochlorinated products, can also yield compounds with increased biological activity and, in some cases, increased toxicity. acs.orgnih.gov

The concept of pharmacophore hybridization, which combines key structural elements from different bioactive molecules, is a prominent strategy in the design of novel anticancer agents. mdpi.com For dichloroacetamide derivatives, this could involve linking the dichloroacetamide pharmacophore with other known anticancer moieties to create hybrid molecules with potentially enhanced affinity for anticancer targets and the ability to overcome multidrug resistance. mdpi.com

Cell-Based Assays for Mechanistic Insights

Cell-based assays are crucial for determining the antiproliferative effects and elucidating the mechanisms of action of novel compounds. Studies on various dichloroacetamide derivatives provide a valuable reference for the potential cellular effects of 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

Various N-substituted dichloroacetamide analogs have been evaluated for their antiproliferative activity across a range of human cancer cell lines. Research has shown that these compounds can exhibit moderate to potent cytotoxicity. For example, N-(3,5-diiodophenyl)-2,2-dichloroacetamide demonstrated a potent inhibitory effect against the A549 non-small cell lung cancer cell line with an IC50 value of 2.84 µM. nih.gov Another derivative, 4-(2,2-dichloroacetylamino)-2-hydroxybenzoic acid, showed notable activity against the LOX IMV melanoma cell line, inhibiting mitotic activity significantly. pharmj.org.ua However, not all derivatives show high potency; a complex hybrid molecule incorporating a dichloroacetamide moiety displayed only low-level cytotoxicity against leukemia, colon cancer, and melanoma cell lines. mdpi.com

| Compound | Cancer Cell Line | Activity Metric | Observed Activity | Source |

|---|---|---|---|---|

| N-(3,5-diiodophenyl)-2,2-dichloroacetamide | A549 (Non-small cell lung) | IC50 | 2.84 µM | nih.gov |

| 4-(2,2-dichloroacetylamino)-2-hydroxybenzoic acid | LOX IMV (Melanoma) | Mitotic Activity | 45.83% of control | pharmj.org.ua |

| Various Dichloroacetamides | Melanoma, Leukemia, Renal Cancer | General Activity | Moderate antitumor activity | pharmj.org.ua |

| 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | K-562 (Leukemia), HCT-15 (Colon), SK-MEL-5 (Melanoma) | Cytotoxicity | Low | mdpi.com |

A primary mechanism through which dichloroacetamide derivatives exert their anticancer effects is the induction of apoptosis. pharmj.org.ua The potent analog, N-(3,5-diiodophenyl)-2,2-dichloroacetamide, has been confirmed to induce apoptosis in cancer cells. nih.gov Studies on other structurally related acetamides, such as N-(2-hydroxyphenyl) acetamide (B32628) and N-(2-Hydroxyethyl)hexadecanamide, have also demonstrated apoptosis induction, often mediated through the modulation of key regulatory proteins like Bax and Bcl-2. nih.govnih.gov

In addition to apoptosis, effects on the cell cycle are a common mechanism for antiproliferative compounds. Treatment with cytotoxic agents can lead to cell cycle arrest at specific checkpoints, such as G0/G1, S, or G2/M phase, preventing cancer cell division. nih.govnih.gov For instance, certain N-(substituted phenyl)acetamide derivatives have been shown to inhibit cancer cell proliferation by causing an accumulation of cells in the S phase of the cell cycle. nih.gov Other related compounds have been found to induce G2/M phase arrest. nih.govmdpi.com These findings suggest that this compound or its active analogs may also function by disrupting cell cycle progression, ultimately leading to programmed cell death.

Applications As Chemical Probes and Intermediates in Organic Synthesis

Role in the Synthesis of Diverse Heterocyclic Compounds

This compound serves as a strategic starting point for the synthesis of several classes of heterocyclic molecules, which are core structures in many pharmaceuticals and biologically active compounds.

The synthesis of β-lactams, a core structural motif in penicillin and other antibiotics, is a significant area of medicinal chemistry. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a cornerstone method for creating the four-membered azetidinone ring of β-lactams.

The direct precursor to 2,2-dichloro-N-(2-hydroxyethyl)acetamide, 2,2-dichloroacetyl chloride, is used to generate dichloroketene (B1203229) in situ for these reactions. However, studies have shown that under certain conditions, particularly during the reaction of 2,2-dichloroacetyl chloride with specific imines, the expected β-lactam is not formed. Instead, N-(chloromethyl)amides are sometimes isolated as unexpected side products or intermediates. This highlights the intricate reactivity of the dichloroacetyl group and suggests that N-acyliminium salts can be formed as intermediates, which may lead to products other than the desired β-lactam. The study of this compound and its derivatives provides valuable insight into the mechanisms of the Staudinger reaction and the factors that govern the reaction pathways, aiding in the optimization of conditions for synthesizing biologically important β-lactam building blocks.

Oxadiazines are six-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, and their derivatives are of interest in agrochemicals and pharmaceuticals. While direct synthesis from this compound is not extensively documented, its structural elements are highly relevant to established oxadiazine synthesis strategies.

General methods for synthesizing 1,3,4-oxadiazines often involve the cyclization of intermediates such as N-acylhydrazones or 1,2-diacylhydrazines. mdpi.com The N-(2-hydroxyethyl)amide functionality can be chemically elaborated to form these necessary precursors. For instance, the amide nitrogen can be linked to a hydrazine (B178648) moiety, and the dichloroacetyl group can serve as one of the acyl components.

A key reaction for related N-(2-hydroxyethyl) amides is dehydrative cyclization. This process is commonly used to synthesize 2-oxazolines, where the hydroxyl group attacks the amide carbonyl to form a five-membered ring. A similar intramolecular cyclization is a plausible strategy for forming an oxadiazine ring if the amide is first converted into a suitable precursor, such as an N-acylhydrazone. The reaction would proceed through the formation of an N-acyldiazene intermediate followed by a cycloaddition. mdpi.com

Table 1: Illustrative Synthesis of 2-Imino-1,3,4-oxadiazolines from Related Precursors

| Entry | Acylhydrazide | Isothiocyanate | Product | Yield (%) |

| 1 | Benzohydrazide | Phenyl isothiocyanate | N,5-Diphenyl-3-phenyl-1,3,4-oxadiazol-2(3H)-imine | 85 |

| 2 | Benzohydrazide | 4-Methoxyphenyl (B3050149) isothiocyanate | 3-(4-Methoxyphenyl)-N,5-diphenyl-1,3,4-oxadiazol-2(3H)-imine | 91 |

| 3 | 4-Nitrobenzohydrazide | Phenyl isothiocyanate | 5-(4-Nitrophenyl)-N,3-diphenyl-1,3,4-oxadiazol-2(3H)-imine | 78 |

This table illustrates typical yields for the synthesis of related oxadiazoline structures, demonstrating the feasibility of cyclization from acylhydrazide precursors. nih.govacs.org

Quinolines are bicyclic aromatic heterocycles that form the structural basis for a wide array of pharmaceuticals, including antimalarial and anticancer agents. nih.gov Classical synthesis methods like the Skraup, Doebner-von Miller, and Friedländer syntheses typically employ anilines and α,β-unsaturated carbonyls or compounds with reactive α-methylene groups. iipseries.orgnih.gov

The use of this compound as a direct precursor in these classical methods is not common. However, its structure lends itself to modern synthetic strategies. The reactive α,α-dichloroamide functionality can serve as a two-carbon building block in cyclization reactions. For instance, a plausible route involves the reaction of the dichloroacetyl group with an activated aniline (B41778) derivative. The reaction could proceed through an initial nucleophilic substitution followed by an intramolecular cyclization to construct the pyridine (B92270) ring fused to the benzene (B151609) core, a key step in forming the quinoline (B57606) scaffold. nih.govnih.gov Iodine-mediated desulfurative cyclization is one modern approach that demonstrates how complex precursors can be assembled and then cyclized to form the quinoline ring system. nih.gov

Precursors for Complex Molecular Architectures

Beyond standard heterocyclic systems, this compound is a valuable precursor for creating molecules with high degrees of structural complexity and defined three-dimensional shapes.

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. numberanalytics.comnih.gov These reactions are prized for their efficiency and ability to rapidly generate libraries of structurally diverse compounds.

The functional groups within this compound make it a molecule of interest in the context of MCRs. While not a typical starting component, its constituent parts—an amine (ethanolamine), a carboxylic acid derivative (dichloroacetic acid), and an amide bond—are fundamental to MCRs. For example, the Passerini reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. nih.gov The Ugi reaction extends this by including an amine to produce a peptide-like α-aminoacyl amide. rsc.org The structure of this compound can be envisioned as a potential product or a scaffold for post-MCR modifications, where the hydroxyl group can be used to introduce further complexity after the main framework has been assembled.

Controlling the three-dimensional shape of a molecule is crucial in drug design, as a specific conformation is often required for biological activity. lifechemicals.com this compound possesses two key features that allow it to be used as a building block for conformationally constrained molecules: steric hindrance and the potential for intramolecular hydrogen bonding.

Steric Hindrance: The two chlorine atoms on the α-carbon create a bulky gem-dichloro group. This group imposes significant steric strain, which can restrict free rotation around the adjacent single bonds. utdallas.edulibretexts.org When incorporated into a larger molecule, this restriction can help to lock the molecular backbone into a more rigid and predictable conformation. nih.gov

Intramolecular Hydrogen Bonding: The terminal hydroxyl group on the ethyl side chain can act as a hydrogen bond donor, while the amide carbonyl oxygen can act as a hydrogen bond acceptor. The formation of an intramolecular hydrogen bond between these two groups can create a cyclic-like structure, significantly reducing the conformational flexibility of the side chain. acs.orgnih.gov This pre-organization can be exploited in the design of peptidomimetics or other complex architectures where a specific turn or fold is desired. chapman.edu

By leveraging these properties, synthetic chemists can use this compound to design and synthesize complex molecules with well-defined shapes, which is a key goal in the development of new therapeutic agents.

Development of Research Tools

The development of novel research tools is a cornerstone of advancing our understanding of complex biological processes. Chemical probes, in particular, are indispensable for the functional interrogation of proteins and other biomolecules within their native environment. The structural framework of this compound offers a foundational scaffold that can be systematically modified to produce such specialized tools. The primary hydroxyl group serves as a convenient handle for the attachment of various functionalities through well-established esterification or etherification reactions, while the dichloroacetyl group can be envisioned as a potential reactive handle or a recognition element for specific protein targets.

Affinity probes are powerful reagents used to selectively label and identify binding partners of a small molecule within a complex proteome. The synthesis of such probes from this compound would involve the strategic incorporation of a reporter tag (e.g., biotin (B1667282) or a fluorophore) and a photo-reactive group for covalent crosslinking to the target protein upon irradiation.

The hydroxyl group of this compound is the most likely site for initial modification. It can be derivatized to introduce a linker arm terminating in a functional group, such as an amine or a carboxylic acid. This linker facilitates the subsequent attachment of a reporter molecule and a photoreactive moiety. For instance, the hydroxyl group could be reacted with a bifunctional linker containing a protected amine. Following deprotection, the newly installed amine can be acylated with a molecule that incorporates both a photo-activatable group (like a benzophenone (B1666685) or a diazirine) and a reporter tag.

The dichloroacetamide group itself may play a role in the affinity of the probe for its target. Dichloroacetamides are known to be inhibitors of certain enzymes, and this moiety could therefore guide the probe to a specific class of proteins. The design of an effective affinity probe requires a careful balance between maintaining the binding affinity of the core molecule and introducing the necessary functionalities for target identification.

Table 1: Hypothetical Synthetic Strategy for an Affinity Probe Derived from this compound

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | This compound | Boc-glycine | Boc-glycinate ester of the starting material | Introduction of a protected amine linker |

| 2 | Product of Step 1 | Trifluoroacetic acid | Deprotected amine-linker derivative | Preparation for coupling |

| 3 | Product of Step 2 | Photoreactive reporter molecule with an activated carboxyl group | Final affinity probe | Attachment of photoreactive and reporter moieties |

This table presents a plausible, though not experimentally verified, synthetic route.

Labeled analogs are crucial for a variety of biological studies, including in vivo imaging, pharmacokinetic analysis, and metabolism studies. These analogs contain an isotopic label (e.g., ¹³C, ¹⁴C, ³H) or a fluorescent tag that allows for their detection and quantification.

The synthesis of isotopically labeled analogs of this compound could be achieved by utilizing labeled starting materials. For example, the use of [¹³C₂]-dichloroacetyl chloride or N-(2-hydroxyethyl)amine prepared with ¹⁴C-labeled ethanolamine (B43304) would introduce the isotopic label at a specific position within the molecule. These labeled compounds would be chemically identical to the unlabeled parent but detectable by mass spectrometry or scintillation counting.

For fluorescently labeled analogs, the hydroxyl group is again the most convenient point of attachment. A variety of fluorescent dyes with reactive functional groups (e.g., NHS esters, isothiocyanates) are commercially available and can be coupled to the hydroxyl group, often after its conversion to a more reactive nucleophile like an amine. The choice of fluorophore would depend on the specific application, with considerations for factors such as excitation and emission wavelengths, quantum yield, and photostability.

The development of these labeled analogs enables researchers to follow the distribution and fate of the compound in biological systems, providing valuable information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its engagement with its biological targets.

Table 2: Examples of Potential Labeled Analogs of this compound

| Type of Label | Position of Label | Potential Application |

| ¹⁴C | Carbonyl carbon of the acetamide (B32628) | In vitro and in vivo metabolism studies |

| ³H | Ethyl bridge of the hydroxyethyl (B10761427) group | Receptor binding assays |

| Fluorescein | Attached via an ether linkage to the hydroxyl group | Cellular uptake and localization studies by fluorescence microscopy |

| ¹³C₂ | Dichloromethyl carbon | Mechanistic studies using NMR spectroscopy |

This table illustrates potential labeled analogs and their applications; it does not represent experimentally confirmed syntheses.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies

The development of novel synthetic routes is crucial for accessing a wider range of dichloroacetamide derivatives with improved efficiency, selectivity, and sustainability.

While 2,2-dichloro-N-(2-hydroxyethyl)acetamide itself is achiral, the synthesis of chiral derivatives presents a significant opportunity for creating compounds with potentially enhanced biological specificity. Future research could focus on the development of catalytic asymmetric methods to introduce chirality. For instance, the modification of the dichloroacetyl group or the ethanolamine (B43304) moiety could create stereogenic centers. The exploration of chiral catalysts, such as those based on transition metals or organocatalysts, would be essential for controlling the stereochemistry of these transformations. A key challenge will be the design of catalysts that can effectively differentiate between the two chlorine atoms or prochiral centers in precursor molecules.

Harnessing the power of light and electricity offers green and efficient alternatives to traditional synthetic methods. chemrxiv.orgvirginia.edudlut.edu.cn Photocatalysis and electrocatalysis could enable novel transformations for the synthesis and functionalization of this compound and its analogs. acs.orgnih.gov For example, photoredox catalysis could be employed for the selective C-H functionalization of the ethyl group, allowing for the introduction of various substituents under mild conditions. acs.org Electrosynthesis could provide a reagent-free method for key bond formations, such as the amidation step, potentially reducing waste and improving safety. acs.orgpharmtech.comnih.govresearchgate.net Research in this area would involve the design of suitable photocatalysts and electrochemical cells, as well as the optimization of reaction conditions to achieve high yields and selectivity.

| Synthetic Approach | Potential Advantages | Research Focus |

| Photocatalysis | Mild reaction conditions, high selectivity, novel reactivity. mdpi.com | Development of catalysts for C-H functionalization and C-N bond formation. chemrxiv.orgacs.orgnih.gov |

| Electrocatalysis | Reagent-free, sustainable, precise control over reactivity. acs.orgpharmtech.comnih.govresearchgate.net | Design of electrochemical cells and electrodes for efficient amide synthesis. nih.gov |

The transition from batch to continuous flow manufacturing can offer significant advantages in terms of safety, efficiency, and scalability for the production of this compound. contractpharma.comcordenpharma.comchemicalindustryjournal.co.ukaurigeneservices.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product quality and consistency. mdpi.comcorning.comsigmaaldrich.comlonza.com Future research in this area could focus on developing a continuous flow process for the entire synthesis of this compound, from the starting materials to the final product. This would involve the design of specialized flow reactors and the integration of in-line purification and analysis techniques. cordenpharma.comchemicalindustryjournal.co.ukaurigeneservices.com The implementation of flow chemistry could be particularly beneficial for handling potentially hazardous intermediates and for enabling reactions that are difficult to control in batch mode. contractpharma.comsigmaaldrich.com

Deepening Mechanistic Understanding

A more profound understanding of the molecular mechanisms underlying the biological effects of this compound is essential for the rational design of new and improved derivatives.

High-throughput screening (HTS) is a powerful tool for identifying the specific biochemical targets of a compound. bruker.comnih.gov Given that some dichloroacetamides are known to interact with glutathione (B108866) S-transferases (GSTs), a future research direction would be to perform HTS assays to screen this compound against a large panel of GST isozymes. plos.orgrsc.orgnih.govnih.govplos.org This could reveal selective inhibition of specific GSTs, which could be exploited for therapeutic or agrochemical applications. Furthermore, HTS could be used to screen for interactions with other protein families, such as kinases, proteases, and nuclear receptors, to uncover novel mechanisms of action. protocols.ionih.govfrontiersin.org The development of robust and sensitive assays will be critical for the success of these screening campaigns.

| Screening Method | Potential Targets | Desired Outcome |

| Enzyme Inhibition Assays | Glutathione S-Transferases (GSTs), Kinases, Proteases | Identification of specific enzyme inhibitors. plos.orgrsc.orgnih.govnih.govplos.org |

| Binding Assays | Nuclear Receptors, Ion Channels | Discovery of novel protein-ligand interactions. bruker.comnih.govprotocols.ionih.gov |

| Cell-based Phenotypic Screens | Cancer cell lines, primary cells | Uncovering novel biological activities. |

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the cellular response to a chemical compound. nih.govannualreviews.orgacs.orgresearchgate.net Applying these approaches to cells or organisms treated with this compound could provide a comprehensive understanding of its biological impact. Proteomic analysis, for instance, could identify changes in protein expression and post-translational modifications, revealing the cellular pathways that are perturbed by the compound. mdpi.comnih.govresearchgate.netnih.gov This could include proteins involved in stress response, metabolism, and cell signaling. Metabolomic profiling could identify alterations in the levels of endogenous metabolites, providing insights into the metabolic pathways affected by the compound. nih.govannualreviews.orgacs.orgnih.gov This is particularly relevant given the known effects of some dichloroacetamides on metabolic processes. nih.govmdpi.comfrontiersin.orgillinois.edu Integrating data from multiple omics platforms could lead to the identification of key toxicity pathways and biomarkers of exposure. ncwss.org

Exploration of Novel Biological Targets

The primary mechanism of action identified for many dichloroacetamide derivatives is the inhibition of pyruvate (B1213749) dehydrogenase kinases (PDKs), which plays a crucial role in cancer cell metabolism by promoting apoptosis. nih.govnih.govnih.gov Additionally, some derivatives have shown efficacy against protozoal diseases by inhibiting pyruvate ferredoxin oxidoreductase (PFOR). ontosight.ai However, the full spectrum of biological targets for this compound is likely much broader. Future research will be critical in identifying and validating novel molecular targets to expand the therapeutic applications of this compound.

Targeting Emerging Pathways in Disease Biology (non-clinical)

Beyond the established role of PDK in cancer metabolism, future investigations should focus on other emerging pathways in disease biology that could be modulated by this compound. Given the structural similarities to other bioactive molecules, it is plausible that this compound could influence a variety of cellular processes.

For instance, the role of metabolic reprogramming in inflammatory diseases and neurodegeneration is a rapidly growing field of study. Dichloroacetate (B87207) (DCA), a related compound, has been investigated for its effects on glucose metabolism in non-cancer contexts. uran.ua This suggests that this compound could be explored for its potential to modulate metabolic pathways in immune cells to control inflammation or in neurons to offer neuroprotection.

Furthermore, the general class of chloroacetamides has been identified as possessing covalent inhibitor potential, capable of forming bonds with target proteins. uran.ua This opens up the possibility of targeting a wide range of enzymes and signaling proteins that are implicated in various diseases. Phenotypic screening of covalent compound libraries has revealed that chloroacetamide scaffolds can exhibit antibacterial activity by targeting essential bacterial enzymes. nih.gov Exploring the potential of this compound to target novel bacterial or fungal pathways could lead to the development of new anti-infective agents.

Investigation of Off-Target Interactions at the Molecular Level

A comprehensive understanding of the off-target interactions of this compound is crucial for both predicting potential side effects and for drug repurposing. While the intended target may be well-defined, interactions with other proteins can lead to unexpected biological activities.

Computational approaches, such as inverse docking and molecular similarity profiling, can be employed to predict potential off-target interactions. nih.govnih.gov These in silico methods screen the structure of this compound against a large database of protein structures to identify potential binding partners. For example, a novel computational approach, termed Off-Target Safety Assessment (OTSA), utilizes multiple computational models to predict safety-relevant off-target interactions. nih.gov Applying such methodologies to this compound could provide a valuable roadmap for experimental validation of off-target effects.

Experimentally, techniques like chemical proteomics and activity-based protein profiling (ABPP) can be used to identify the direct targets of the compound in a cellular context. These methods can reveal not only the primary target but also a host of weaker, yet potentially significant, off-target interactions. Understanding these interactions at a molecular level will be essential for optimizing the selectivity and safety profile of any future therapeutic agents based on this scaffold.

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation will be paramount in accelerating the research and development of this compound and its derivatives. In silico methods can significantly reduce the time and cost associated with drug discovery by prioritizing promising candidates and providing mechanistic insights.

Machine Learning and AI in Structure-Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies have already been applied to analogues of this compound to correlate their chemical structures with their anticancer activity. nih.gov These studies have demonstrated the feasibility of building predictive models for this class of compounds.

Future efforts should leverage more advanced machine learning and artificial intelligence (AI) algorithms to develop more accurate and predictive QSAR models. biorxiv.orgnih.govplos.org Deep neural networks, for instance, can capture complex, non-linear relationships between molecular features and biological activity that may be missed by traditional methods. By training these models on large datasets of dichloroacetamide derivatives and their corresponding biological activities, it will be possible to predict the potency of novel, unsynthesized compounds. nih.govresearchgate.net This will enable researchers to prioritize the synthesis of molecules with the highest predicted efficacy.

| Computational Approach | Application to Dichloroacetamide Research | Potential Outcome |

| 2D-QSAR | Correlate 2D structural features with biological activity. semanticscholar.org | Identify key molecular descriptors for potency. |

| 3D-QSAR | Analyze the 3D conformation and its relation to activity. researchgate.net | Develop pharmacophore models for virtual screening. |

| Machine Learning (e.g., Random Forest, Neural Networks) | Build predictive models for bioactivity and off-target effects. nih.govplos.org | Accelerate hit-to-lead optimization and toxicity prediction. |

This table outlines various computational approaches and their potential applications in advancing research on dichloroacetamide compounds.

Rational Design of Next-Generation Dichloroacetamide Probes

Rational drug design, which relies on a detailed understanding of the biological target, will be instrumental in creating more potent and selective dichloroacetamide-based therapeutic agents. mdpi.comlongdom.org Once novel targets for this compound are validated, molecular docking and molecular dynamics simulations can be used to visualize and analyze the binding interactions at the atomic level.

This information can then be used to guide the design of new derivatives with improved binding affinity and selectivity. For instance, if a specific hydrogen bond is identified as being critical for binding, new molecules can be designed to optimize this interaction. This iterative process of computational design, chemical synthesis, and biological testing will be a powerful engine for the development of next-generation dichloroacetamide probes and drug candidates.

| Rational Design Strategy | Description | Application Example |

| Structure-Based Design | Utilizes the 3D structure of the target protein to design complementary ligands. | Designing derivatives of this compound that fit precisely into the active site of a newly identified cancer-related enzyme. |

| Ligand-Based Design | Uses the properties of known active molecules to design new ones with similar characteristics. | Developing a pharmacophore model based on highly active dichloroacetamide analogues to screen for novel compounds with similar features. |

| Fragment-Based Design | Builds lead compounds by identifying and linking small molecular fragments that bind to the target. | Identifying small chemical fragments that bind to different pockets of a target protein and then linking them to create a potent dichloroacetamide-based inhibitor. |

This table summarizes key rational design strategies and their potential applications in the development of novel dichloroacetamide-based compounds.

In Silico Screening for Virtual Library Design